2,4,5-Trimethoxybenzene-1-sulfonyl chloride
Overview
Description
2,4,5-Trimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.7 g/mol . It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,4,5-trimethoxybenzene. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction.
Solvent: An inert solvent such as dichloromethane (CH2Cl2) is often used to dissolve the reactants and facilitate the reaction.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete sulfonylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2,4,5-trimethoxybenzenesulfonic acid.
Reduction: Reduction of the sulfonyl chloride group can lead to the formation of 2,4,5-trimethoxybenzene.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rate.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) are often used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Trimethoxybenzenesulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2,4,5-Trimethoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethoxybenzene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
2,4-Dimethoxybenzene-1-sulfonyl chloride: Lacks one methoxy group compared to 2,4,5-Trimethoxybenzene-1-sulfonyl chloride.
2,5-Dimethoxybenzene-1-sulfonyl chloride: Different substitution pattern with only two methoxy groups.
Uniqueness
This compound is unique due to the specific arrangement of methoxy groups on the benzene ring, which can influence its reactivity and the types of derivatives formed. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,4,5-trimethoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOYENWQJZHKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525084 | |
Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85477-01-6 | |
Record name | 2,4,5-Trimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80525084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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